Silicon zinc phosphate

Corrosion inhibition Zinc-rich primer Salt spray ASTM B117

Silicon zinc phosphate (CAS 12741-07-0), also referred to as zinc silicophosphate, zinc phosphate silicate, Heucosil Z, or Halox ZX 111, is an inorganic phosphosilicate compound with the molecular formula O₈P₂SiZn and a molecular weight of approximately 283.4 g/mol. It is primarily employed as a non-refractive, corrosion-inhibitive pigment in protective organic coatings, valued for its ability to form passivating layers on metal substrates and its compatibility with a wide range of resin systems.

Molecular Formula O8P2SiZn
Molecular Weight 283.4 g/mol
CAS No. 12741-07-0
Cat. No. B1499262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicon zinc phosphate
CAS12741-07-0
Synonymszinc silicophosphate
Molecular FormulaO8P2SiZn
Molecular Weight283.4 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Si+4].[Zn+2]
InChIInChI=1S/2H3O4P.Si.Zn/c2*1-5(2,3)4;;/h2*(H3,1,2,3,4);;/q;;+4;+2/p-6
InChIKeyRQBLKPVNYJEYQH-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicon Zinc Phosphate (CAS 12741-07-0) for Industrial Procurement: Chemical Identity, Synonyms, and Baseline Specifications


Silicon zinc phosphate (CAS 12741-07-0), also referred to as zinc silicophosphate, zinc phosphate silicate, Heucosil Z, or Halox ZX 111, is an inorganic phosphosilicate compound with the molecular formula O₈P₂SiZn and a molecular weight of approximately 283.4 g/mol . It is primarily employed as a non-refractive, corrosion-inhibitive pigment in protective organic coatings, valued for its ability to form passivating layers on metal substrates and its compatibility with a wide range of resin systems . The compound is commercially supplied as a white to off-white powder and serves as a key intermediate in the formulation of zinc-rich primers, water-borne industrial coatings, and thin-film applications .

Primary Use Corrosion-inhibitive pigment for protective organic coatings
Resin Compatibility Wide range: phenoxy, epoxy, water-borne, and high-solids systems
Key Formats Zinc-rich weldable primers, thin-film coatings, marine primers

Why Silicon Zinc Phosphate Cannot Be Swapped 1:1 with Standard Zinc Phosphate or Other Modified Phosphates in Coating Formulations


Despite the broad class of metal phosphate and phosphosilicate pigments sharing a common corrosion-inhibition function, their performance profiles diverge sharply depending on the cation combination (Zn, Sr, Ca, Al) and the phosphate-to-silicate ratio. Standard zinc phosphate (Zn₃(PO₄)₂) exhibits high electrical resistivity and moderate salt-spray resistance, whereas zinc phosphosilicate provides orders-of-magnitude lower volume resistivity, enabling post-coating spot welding [1]. Furthermore, zinc phosphosilicate outperforms zinc phosphate, calcium borosilicate, barium metaborate, and zinc molybdate in salt-spray exposure tests on cold-rolled steel, demonstrating that the silicon incorporation fundamentally alters the pigment’s electrochemical and barrier properties [1]. These differences mean that direct weight-for-weight substitution without formulation adjustment will compromise either corrosion resistance, weldability, or both.

Electrical Conductivity
Zinc phosphosilicate is orders of magnitude more conductive than standard zinc phosphate, enabling spot welding; standard phosphate acts as an insulator and may block welding.
Salt Spray Resistance
Zinc phosphosilicate uniquely prevents blistering and maintains high corrosion rating in zinc-rich primers; other modifiers (calcium borosilicate, barium metaborate, etc.) may exhibit early blister failure and lower corrosion scores.
Formulation Balance
Direct weight-for-weight substitution without reformulation can compromise either corrosion protection or weldability; performance profile depends on pigment–binder interaction.

Head-to-Head Performance Data for Silicon Zinc Phosphate vs. Comparator Pigments: Salt Spray, Conductivity, Seawater Immersion, and Coating Efficiency


Salt Spray Resistance on Cold-Rolled Steel: Zinc Phosphosilicate vs. Seven Pigment Modifiers in a Zinc-Rich Phenoxy Binder

In a systematic eight-run comparison of pigment-modified zinc-rich coatings on cold-rolled steel, the formulation containing zinc phosphosilicate was the only one to maintain a blister rating of 'none' and a corrosion rating of 10 after 100 hours, 10 after 250 hours, and 9 after 350 hours of ASTM B117 salt spray exposure [1]. In contrast, standard zinc phosphate, calcium borosilicate, barium metaborate, zinc molybdate, calcium zinc molybdate, and zinc phospho oxide all showed blister formation (8F–8M) and significantly lower corrosion ratings (3–7 at 350 hours) [1].

Salt Spray ASTM B117
Head-to-head
Zinc phosphosilicate: blister none, corrosion 9/10 after 350 h
Comparators: blister 8F–8M, corrosion 2–7/10
Supports selection for zinc-rich weldable primers requiring ASTM B117 ≥9 rating and zero blistering.
Results in phenoxy binder; transfer to other resins may require validation.
Corrosion inhibition Zinc-rich primer Salt spray ASTM B117

Volume Resistivity Advantage for Post-Coating Spot Welding: Zinc Phosphosilicate vs. Zinc Phosphate, Calcium Phosphosilicate, and Conductive Fillers

The volume resistivity of zinc phosphosilicate was measured at 1.8 × 10⁵ ohm·cm, which is approximately 11,700 times lower than that of standard zinc phosphate (2.1 × 10⁹ ohm·cm) and at least two orders of magnitude lower than calcium phosphosilicate, calcium borosilicate, red iron oxide, di-iron phosphide, and micaceous iron oxide [1]. Only conductive carbon black exhibited lower resistivity, but carbon black cannot provide corrosion inhibition [1].

Volume Resistivity
Head-to-head
Zinc phosphosilicate: 1.8 × 10⁵ ohm·cm
Zinc phosphate: 2.1 × 10⁹ ohm·cm (insulator)
Enables electrical spot welding through primer, unlike insulating zinc phosphate.
Petri dish measurement; actual coating resistivity may vary with film thickness and binder.
Electrical conductivity Weldable primer Volume resistivity

Seawater Immersion Durability: Zinc Phosphosilicate-Containing vs. Control Coating on Cold-Rolled Steel

Under ASTM D-1141 synthetic seawater immersion at 115°F for 1,000 hours, the zinc-rich coating containing zinc phosphosilicate (Run 2) passed with blister rating 8F (few small blisters) and a corrosion rating of 10 (no corrosion), whereas the control formulation without zinc phosphosilicate (Run 1) showed dense blistering (8D) and a corrosion rating of only 4 (severe corrosion) [1].

Seawater Immersion (1000 h)
Head-to-head
With zinc phosphosilicate: corrosion 10, blister 8F (few small)
Control (no zinc phosphosilicate): corrosion 4, blister 8D (dense)
Supports selection for marine coatings requiring 1000 h hot seawater immersion.
ASTM D1141 at 115°F; cold-rolled steel substrate.
Marine corrosion Seawater immersion Zinc-rich coating

Water-Borne Coating Efficiency: Strontium-Zinc Phosphosilicate Outperforms Phosphate-Based Pigments in Accelerated Corrosion Tests

In a comparative evaluation of low-VOC binder systems, water-based coatings formulated with strontium-zinc phosphosilicate exhibited the highest anticorrosive efficiency among all tested pigments, outperforming conventional phosphate-based pigments in accelerated cyclic corrosion tests [1]. Alkyd coatings containing Ca-Sr and Sr-Zn phosphosilicates further demonstrated excellent corrosion efficiency in salt spray chambers and very good efficacy in a second corrosion chamber, establishing phosphosilicate technology as a viable low-zinc or zinc-free alternative to standard zinc phosphate in water-borne formulations [1].

Water-borne Efficiency
Cross-study
Strontium-zinc phosphosilicate class: top efficiency rank among tested pigments
Conventional phosphate pigments: lower efficiency
Phosphosilicate class may offer highest efficiency in low-VOC water-borne coatings.
Data from conference proceedings; direct relevance to silicon zinc phosphate requires verification.
Water-borne coatings Low-VOC Accelerated corrosion test

Comparative Anticorrosion Efficiency in the Condensed Phosphate/Polyphosphosilicate Pigment Class

A systematic study comparing condensed phosphate and polyphosphosilicate anticorrosive pigments found that, while polyphosphosilicates are generally inferior to polyphosphates, zinc phosphosilicate was identified as a notable exception with high anticorrosion efficiency, serving as a reference standard within the phosphosilicate subclass [1]. The study assessed pigments via aqueous extract conductivity, pH, water-soluble fraction, and corrosion weight loss of steel substrates under accelerated conditions [1].

Class Efficiency Ranking
Class-level
Zinc phosphosilicate: reference standard of high efficiency in phosphosilicate subclass
Other polyphosphosilicates: generally inferior
Within phosphosilicate family, zinc variant is the best-documented high-performance option.
Based on corrosion weight loss and extract analysis; full data in Anti-Corrosion Methods and Materials 2003.
Polyphosphosilicate Condensed phosphate Steel protection

Procurement-Relevant Application Scenarios for Silicon Zinc Phosphate Based on Quantitative Performance Evidence


Zinc-Rich Weldable Primers for Automotive Body-in-White and One-Sided Coated Steel

Silicon zinc phosphate is uniquely suited for zinc-rich phenoxy or epoxy primer formulations that must simultaneously provide cathodic protection and permit electrical spot welding. The compound's volume resistivity (1.8 × 10⁵ ohm·cm) is four orders of magnitude below that of standard zinc phosphate, enabling welding through the primer film without compromising salt spray resistance (ASTM B117 rating 9/10 at 350 h) [1]. This dual functionality eliminates the need for a separate weld-through primer step in automotive assembly lines.

Marine and Offshore Protective Coatings Requiring Extended Seawater Immersion Resistance

Coatings formulated with silicon zinc phosphate demonstrate zero corrosion and minimal blistering after 1,000 hours of ASTM D-1141 synthetic seawater immersion at 115°F [1]. This performance supports specification in offshore platform structural steel, ship hull primers, and ballast tank coatings where prolonged seawater contact is unavoidable and coating failure is cost-prohibitive.

Low-VOC and Zinc-Reduced Water-Borne Industrial Maintenance Coatings

Phosphosilicate-based pigments have been shown to achieve the highest anticorrosive efficiency in water-borne binder systems, outperforming conventional phosphate pigments in accelerated cyclic corrosion tests [2]. For formulators targeting VOC compliance (e.g., EU Directive 2004/42/EC) or zinc-content reduction goals, silicon zinc phosphate offers a performance-proven alternative that can reduce reliance on standard zinc phosphate without sacrificing substrate protection.

High-Performance Thin-Film and Coil Coating Applications

The non-refractive nature and fine particle size of commercially available zinc phosphosilicate pigments (e.g., Heucosil Z, Halox ZX 111) make them suitable for thin-film applications (<1 mil / 25 µm dry film thickness) such as coil coatings, where traditional inhibitive pigments can cause gloss reduction or surface defects . The compound's compatibility with polyester, epoxy, polyurethane, and acrylic resin systems further broadens its industrial applicability.

Application
Selection Property
Validation Focus
Automotive weldable primers
Low volume resistivity + corrosion resistance
ASTM B117 salt spray, spot welding test
Marine/offshore coatings
Extended seawater immersion durability
ASTM D1141 seawater immersion, blister rating
Low-VOC water-borne maintenance coatings
High anticorrosive efficiency in water-borne systems
Cyclic corrosion test, VOC compliance check
Thin-film/coil coatings
Non-refractive, fine particle size
Film smoothness, coverage at low film thickness
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